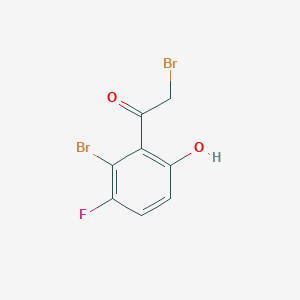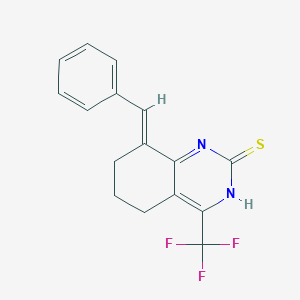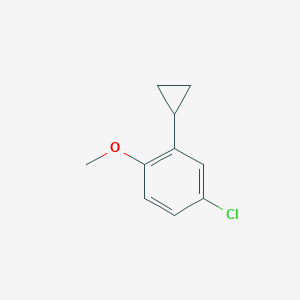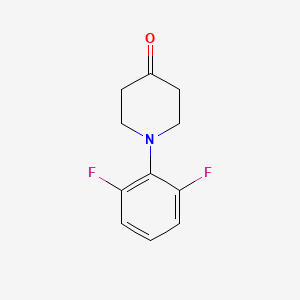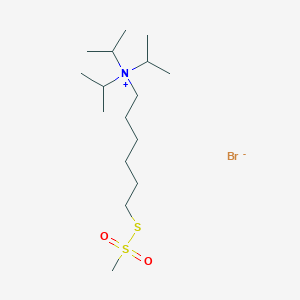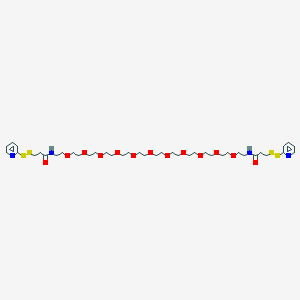
Spdp-peg11-spdp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” is a polyethylene glycol linker with N-succinimidyl 3-(2-pyridyldithio)propionate moieties on both ends. This compound is known for its ability to react with both amine and thiol groups, making it a versatile crosslinker in biochemical applications. The polyethylene glycol spacer enhances the solubility of the compound in aqueous media, facilitating its use in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” involves the conjugation of N-succinimidyl 3-(2-pyridyldithio)propionate to both ends of a polyethylene glycol chain. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or dimethylformamide. The reaction conditions include maintaining a pH of 7-8 using phosphate or carbonate buffers, and the reaction is usually carried out at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as gel filtration or chromatography to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
“N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” undergoes several types of chemical reactions, including:
Substitution Reactions: The N-succinimidyl groups react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bonds in the compound can be cleaved using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Common Reagents and Conditions
Substitution Reactions: Typically performed at pH 7-8 in phosphate or carbonate buffers.
Reduction Reactions: Carried out using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine at room temperature.
Major Products Formed
Substitution Reactions: The major products are amide-linked conjugates.
Reduction Reactions: The major products are the cleaved thiol-containing fragments.
Wissenschaftliche Forschungsanwendungen
“N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Protein Conjugation: Used to link proteins via amine-to-amine or amine-to-thiol crosslinking.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Nanoparticle Functionalization: Used to modify the surface of nanoparticles for targeted delivery and improved biocompatibility.
Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other biomolecules for various biochemical assays
Wirkmechanismus
The compound exerts its effects through the formation of stable amide bonds with primary amines and the formation of disulfide bonds with thiol groups. The polyethylene glycol spacer provides flexibility and solubility, allowing the compound to interact efficiently with its molecular targets. The disulfide bonds can be cleaved under reducing conditions, enabling controlled release of the conjugated molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 4-N-succinimidyl 3-(2-pyridyldithio)propionate
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 8-N-succinimidyl 3-(2-pyridyldithio)propionate
- N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 12-N-succinimidyl 3-(2-pyridyldithio)propionate
Uniqueness
The uniqueness of “N-succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 11-N-succinimidyl 3-(2-pyridyldithio)propionate” lies in its optimal length of the polyethylene glycol spacer, which provides a balance between flexibility and solubility. This makes it particularly suitable for applications requiring efficient crosslinking and solubility in aqueous media .
Eigenschaften
Molekularformel |
C40H66N4O13S4 |
|---|---|
Molekulargewicht |
939.2 g/mol |
IUPAC-Name |
3-(pyridin-2-yldisulfanyl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C40H66N4O13S4/c45-37(7-35-58-60-39-5-1-3-9-43-39)41-11-13-47-15-17-49-19-21-51-23-25-53-27-29-55-31-33-57-34-32-56-30-28-54-26-24-52-22-20-50-18-16-48-14-12-42-38(46)8-36-59-61-40-6-2-4-10-44-40/h1-6,9-10H,7-8,11-36H2,(H,41,45)(H,42,46) |
InChI-Schlüssel |
UPSAGJKLQVSHFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)



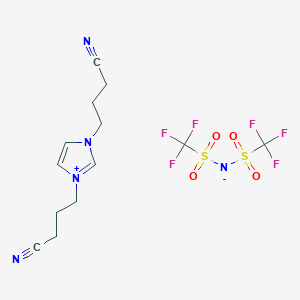

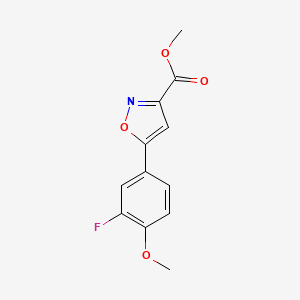
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
